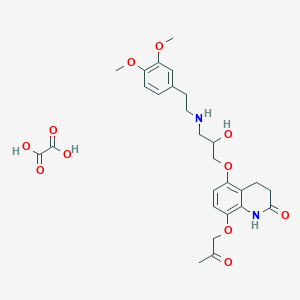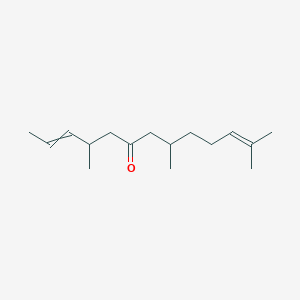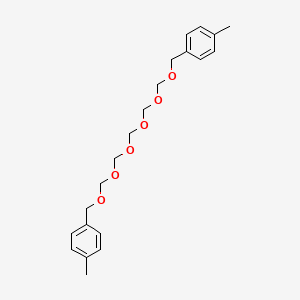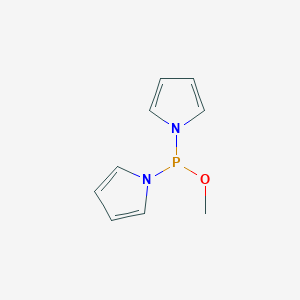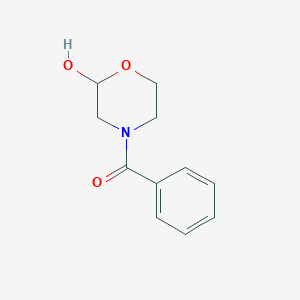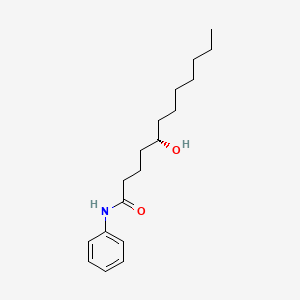
Dodecanamide, 5-hydroxy-N-phenyl-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecanamide, 5-hydroxy-N-phenyl-, (S)- is an organic compound with the molecular formula C18H29NO2 It is a derivative of dodecanamide, featuring a hydroxy group and a phenyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, 5-hydroxy-N-phenyl-, (S)- typically involves the reaction of dodecanoic acid with an amine derivative. One common method is the reaction of dodecanoyl chloride with N-phenylhydroxylamine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity Dodecanamide, 5-hydroxy-N-phenyl-, (S)-.
Análisis De Reacciones Químicas
Types of Reactions
Dodecanamide, 5-hydroxy-N-phenyl-, (S)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or to convert the amide to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the phenyl ring.
Major Products Formed
Oxidation: Formation of dodecanone or dodecanal.
Reduction: Formation of dodecylamine or removal of the hydroxy group.
Substitution: Formation of brominated or nitrated derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
Dodecanamide, 5-hydroxy-N-phenyl-, (S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials, such as surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of Dodecanamide, 5-hydroxy-N-phenyl-, (S)- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can influence the compound’s binding affinity and activity. Additionally, the amide group can interact with enzymes and receptors, modulating their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
N-phenylacetamide: Similar structure but with an acetyl group instead of a dodecanoyl group.
N-phenylformamide: Contains a formyl group instead of a dodecanoyl group.
N-phenylhexanamide: Features a hexanoyl group instead of a dodecanoyl group.
Uniqueness
Dodecanamide, 5-hydroxy-N-phenyl-, (S)- is unique due to its long dodecanoyl chain, which imparts distinct physicochemical properties. The presence of the hydroxy group enhances its reactivity and potential for hydrogen bonding, making it a versatile compound for various applications.
Propiedades
Número CAS |
64527-03-3 |
|---|---|
Fórmula molecular |
C18H29NO2 |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
(5S)-5-hydroxy-N-phenyldodecanamide |
InChI |
InChI=1S/C18H29NO2/c1-2-3-4-5-9-13-17(20)14-10-15-18(21)19-16-11-7-6-8-12-16/h6-8,11-12,17,20H,2-5,9-10,13-15H2,1H3,(H,19,21)/t17-/m0/s1 |
Clave InChI |
JERYDUIIZLQTTR-KRWDZBQOSA-N |
SMILES isomérico |
CCCCCCC[C@@H](CCCC(=O)NC1=CC=CC=C1)O |
SMILES canónico |
CCCCCCCC(CCCC(=O)NC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


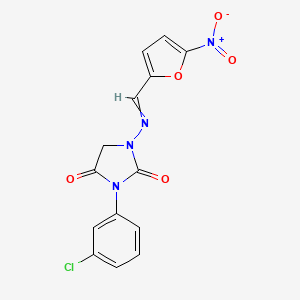
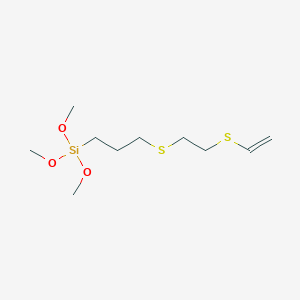
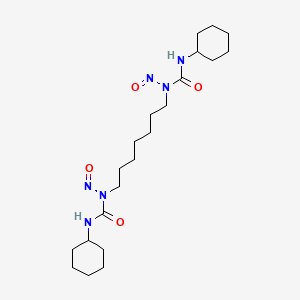
![3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol](/img/structure/B14498964.png)
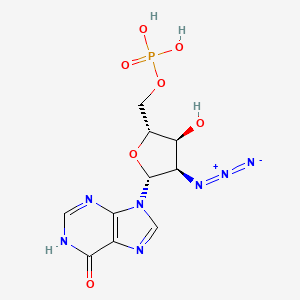
![2-[2-Hydroxyethyl(methyl)amino]ethanol;methyl hydrogen sulfate](/img/structure/B14498979.png)
